molecular formula C10H10N2O B1297669 3-(4-methoxyphenyl)-1H-pyrazole CAS No. 27069-17-6

3-(4-methoxyphenyl)-1H-pyrazole

Cat. No. B1297669
CAS RN: 27069-17-6
M. Wt: 174.2 g/mol
InChI Key: QUSABYOAMXPMQH-UHFFFAOYSA-N
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Description

“3-(4-methoxyphenyl)-1H-pyrazole” is a type of organic compound known as a pyrazole. Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . The “4-methoxyphenyl” part of the name indicates a phenyl (benzene) ring with a methoxy (-OCH3) group attached at the 4th position .


Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring via a methoxy group . The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “3-(4-methoxyphenyl)-1H-pyrazole” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-methoxyphenyl)-1H-pyrazole” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Crystallography and Structural Analysis

  • Tautomerism and Hydrogen Bonding : Studies have demonstrated the significance of NH-pyrazoles, including derivatives of 3-(4-methoxyphenyl)-1H-pyrazole, in exhibiting unique tautomerism facilitated by hydrogen bonding patterns. The annular tautomerism, influenced by the presence of methoxyphenyl groups, plays a critical role in the crystallization behavior and molecular packing of these compounds, as observed through X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Chemical Synthesis and Characterization

  • Novel Derivatives and Structural Insights : Research on 1H-pyrazole derivatives has led to the preparation of new compounds with detailed structural characterization, providing insights into their molecular arrangements and potential for further chemical modifications. This includes the synthesis of specific derivatives exhibiting tautomeric forms and intermolecular hydrogen bonding, contributing to our understanding of their chemical properties and reactivity (Wang et al., 2013).

Optical and Electronic Properties

  • Nonlinear Optical Properties : Investigations into the nonlinear optical properties of pyrazole derivatives have revealed significant potential for applications in optical devices. For instance, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted its promising nonlinear optical activity, attributed to the small energy gap between its frontier molecular orbitals, further emphasized by spectroscopic and theoretical analyses (Tamer et al., 2015).

Pharmacological Potential

  • Cytotoxicity and Anticancer Activity : The cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including those linked with 4-methoxyphenyl groups, has been assessed against various cancer cell lines. This research underscores the potential of such compounds in the development of novel anticancer therapies, with structural modifications enhancing their efficacy (Hassan et al., 2014).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Pyrazoline derivatives, including those with 4-methoxyphenyl components, have been synthesized and tested for their antimicrobial efficacy. The structural features of these compounds, such as the presence of methoxyphenyl groups, contribute to their biological activity, offering insights into their potential as antimicrobial agents (Dangar et al., 2014).

Safety And Hazards

The safety and hazards associated with “3-(4-methoxyphenyl)-1H-pyrazole” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for research on “3-(4-methoxyphenyl)-1H-pyrazole” could include exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSABYOAMXPMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344859
Record name 3-(4-Methoxyphenyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1H-pyrazole

CAS RN

27069-17-6
Record name 3-(4-Methoxyphenyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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